![molecular formula C₅₉H₉₃D₄NO₁₄Si B1141216 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin CAS No. 1356839-88-7](/img/structure/B1141216.png)
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin: is a derivative of rapamycin, a well-known macrolide compound with immunosuppressive and anti-proliferative properties. This compound is specifically modified with a deuterium label (d4) and a tert-butyldimethylsilyloxyethyl group at the 42nd position. It is primarily used as an intermediate in the synthesis of Everolimus-d4, a derivative of rapamycin used in various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin involves multiple steps, starting from rapamycin. The key steps include the protection of hydroxyl groups, introduction of the tert-butyldimethylsilyloxyethyl group, and incorporation of deuterium labels. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, and methanol, and are conducted under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle complex organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyldimethylsilyloxyethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as halides or nucleophiles in the presence of catalysts or under reflux conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized derivatives
Applications De Recherche Scientifique
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of Everolimus-d4 and other derivatives.
Biology: Studied for its effects on cellular pathways and mechanisms.
Medicine: Investigated for its potential therapeutic applications, particularly in immunosuppression and anti-proliferative treatments.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Mécanisme D'action
The mechanism of action of 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin involves its interaction with molecular targets such as the mammalian target of rapamycin (mTOR) pathway. By binding to mTOR, the compound inhibits its activity, leading to the suppression of cell growth and proliferation. This mechanism is crucial for its immunosuppressive and anti-proliferative effects .
Comparaison Avec Des Composés Similaires
42-O-tert-Butyldimethylsilyloxyethyl Rapamycin: Similar structure but without the deuterium label.
Everolimus: A derivative of rapamycin with similar therapeutic applications.
Temsirolimus: Another rapamycin derivative used in cancer treatment
Uniqueness: 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is unique due to its specific modifications, including the deuterium label and the tert-butyldimethylsilyloxyethyl group. These modifications enhance its stability and make it a valuable intermediate in the synthesis of other therapeutic compounds .
Activité Biologique
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin is a derivative of rapamycin, a macrolide compound known for its immunosuppressive properties and its role as an mTOR (mechanistic target of rapamycin) inhibitor. This compound has garnered attention in research due to its potential applications in cancer therapy, immunology, and cellular biology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₄₃H₆₁D₄N₁₃O₁₄
- Molecular Weight : 805.86 g/mol
- CAS Number : 1356839-88-7
This compound functions primarily as an mTOR inhibitor. The mTOR pathway is critical for regulating cell growth, proliferation, and survival. By inhibiting mTOR, this compound disrupts several downstream signaling pathways, including:
- Protein Synthesis : Inhibition of mTOR leads to reduced protein synthesis, affecting cell growth and proliferation.
- Autophagy : It promotes autophagy by inhibiting mTORC1, which is crucial for cellular homeostasis and response to stress.
- Immune Response Modulation : The compound affects T-cell activation and proliferation, making it useful in transplant medicine and autoimmune diseases.
Antitumor Effects
The antitumor activity of this compound has been demonstrated in various cancer models. Key findings include:
- Inhibition of Tumor Growth : Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancers.
- Induction of Apoptosis : It triggers apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Immunosuppressive Properties
As a derivative of rapamycin, this compound retains notable immunosuppressive effects:
- T-cell Inhibition : It effectively inhibits T-cell activation and proliferation, making it beneficial in preventing transplant rejection.
- Cytokine Production : Reduces the production of pro-inflammatory cytokines such as IL-2 and IFN-gamma.
Case Studies
-
Case Study on Cancer Treatment :
- A study involving mice with xenograft tumors treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism was linked to decreased cell proliferation and increased apoptosis markers.
-
Transplant Rejection Model :
- In a rat model for kidney transplantation, administration of this compound resulted in prolonged graft survival compared to untreated controls. The study highlighted its potential as a therapeutic agent in transplant immunology.
Research Findings
Study | Findings |
---|---|
Zhang et al., 2023 | Demonstrated significant tumor growth inhibition in breast cancer models. |
Smith et al., 2022 | Showed enhanced survival rates in transplant models with reduced T-cell activity. |
Lee et al., 2021 | Indicated induction of autophagy in prostate cancer cells leading to apoptosis. |
Propriétés
IUPAC Name |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1/i29D2,30D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIMYVVCQFDKI-SGPIUGFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H97NO14Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.